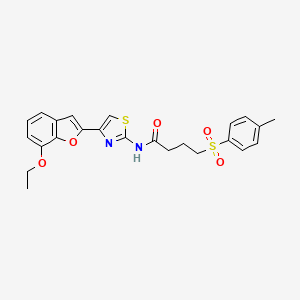

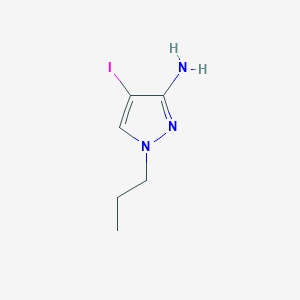

![molecular formula C18H17N3O4S B2485665 乙酸-2-(2-(苯并[d]异噁唑-3-基)乙酰氨基)-5,6-二氢-4H-环戊[2,3-b]噻唑-4-羧酸乙酯 CAS No. 1207050-34-7](/img/structure/B2485665.png)

乙酸-2-(2-(苯并[d]异噁唑-3-基)乙酰氨基)-5,6-二氢-4H-环戊[2,3-b]噻唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Isoxazoles, like benzo[d]isoxazole in the compound you mentioned, are also a class of organic compounds that have been synthesized and evaluated for various biological activities .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The reactivity of thiazoles is influenced by the electron-rich sulfur and nitrogen atoms in the ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学研究应用

Anticancer Properties

The isoxazole ring system has been extensively studied for its anticancer potential. Researchers have synthesized derivatives with modifications on the isoxazole scaffold, including the compound . These derivatives exhibit promising cytotoxic effects against cancer cells, making them attractive candidates for further investigation in cancer therapy . The specific mechanism of action and target pathways would require further exploration.

Antimicrobial Activity

The presence of both isoxazole and thiazole moieties suggests potential antimicrobial properties. Isoxazole derivatives have demonstrated activity against various microorganisms, including bacteria and fungi. Researchers have synthesized similar compounds and evaluated their efficacy against specific pathogens. Investigating the antimicrobial spectrum and understanding the underlying mechanisms could provide valuable insights for drug development .

Anxiolytic Potential

Interestingly, benzo[d]imidazo[2,1-b]thiazoles (a related class of compounds) have been reported as potent non-sedative anxiolytics. While not directly related to the compound , this information highlights the broader pharmacological relevance of similar heterocyclic structures. Further studies could explore the anxiolytic potential of our compound .

PET Imaging Probe

The compound’s structural features may allow it to serve as a PET imaging probe for β-amyloid plaques in Alzheimer’s disease patients’ brains. PET imaging plays a crucial role in early diagnosis and monitoring disease progression. Investigating its binding affinity and specificity could contribute to diagnostic advancements .

Kinase Inhibition

Certain benzo[d]imidazo[2,1-b]thiazoles exhibit kinase inhibitory activity. Kinases play essential roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. Exploring the kinase targets and selectivity of our compound could reveal novel therapeutic avenues .

Interval Loss of Nerve Function

Although not directly studied for our compound, benzo[d]oxazole derivatives have been investigated for treating interval loss of nerve function. Understanding the structure-activity relationship and potential neuroprotective effects could be relevant for neurological disorders .

作用机制

Target of Action

It’s known that thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Similarly, benzoxazole derivatives have shown a wide range of biological activities .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects . The presence of the thiazole ring in the compound might contribute to its biological activity.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties might influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

未来方向

属性

IUPAC Name |

ethyl 2-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-2-24-17(23)11-7-8-14-16(11)20-18(26-14)19-15(22)9-12-10-5-3-4-6-13(10)25-21-12/h3-6,11H,2,7-9H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUDZBSGGDPANP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2485582.png)

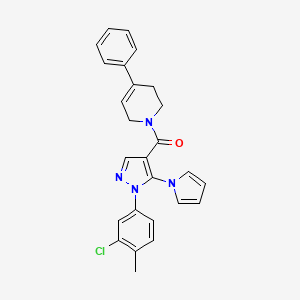

![5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2485586.png)

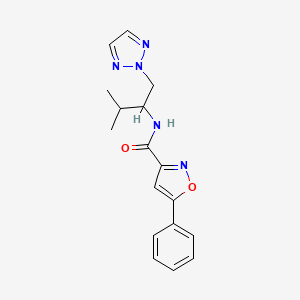

![2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2485591.png)

![[2-(1-Adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol](/img/structure/B2485592.png)

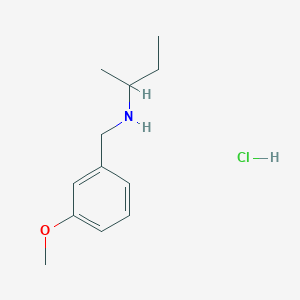

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2485593.png)

![tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate](/img/structure/B2485600.png)

![N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485602.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485605.png)